1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde
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Overview
Description
1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a 4-methylphenyl group and a 4-chloro substituent on the imidazole ring, along with an aldehyde functional group at the 5-position
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzylamine with glyoxal in the presence of a suitable catalyst can lead to the formation of the imidazole ring. Subsequent chlorination and formylation steps yield the desired compound. Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as Lewis acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-4-bromo-1h-imidazole-5-carbaldehyde: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
1-(4-Methylphenyl)-4-fluoro-1h-imidazole-5-carbaldehyde: The presence of a fluorine atom can influence the compound’s electronic properties and interactions with biological targets.
1-(4-Methylphenyl)-4-iodo-1h-imidazole-5-carbaldehyde: The iodine atom can enhance the compound’s ability to participate in halogen bonding and other interactions.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-3-(4-methylphenyl)imidazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)14-7-13-11(12)10(14)6-15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGRWTCBSXEFLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=C2C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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